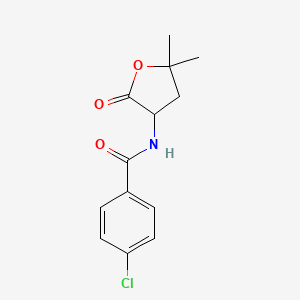
p-Chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide: is a chemical compound with the molecular formula C13H14ClNO3 It is characterized by the presence of a chloro-substituted benzamide group attached to a dimethyl-substituted oxotetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-chlorobenzoyl chloride and 5,5-dimethyl-2-oxotetrahydrofuran.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, improved reaction conditions, and scalable purification methods. The goal is to produce p-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide in large quantities while maintaining high quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
p-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the oxotetrahydrofuran ring can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different substituents on the benzamide ring, while reduction reactions can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
p-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is explored for its use in various industrial processes, such as the synthesis of other complex organic molecules or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of p-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
p-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of p-Chloro-N-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)benzamide lies in its specific structural features, such as the presence of the dimethyl-substituted oxotetrahydrofuran ring
Propiedades
Número CAS |
77694-28-1 |
|---|---|
Fórmula molecular |
C13H14ClNO3 |
Peso molecular |
267.71 g/mol |
Nombre IUPAC |
4-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide |
InChI |
InChI=1S/C13H14ClNO3/c1-13(2)7-10(12(17)18-13)15-11(16)8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3,(H,15,16) |
Clave InChI |
FRVXCGFGNRRTFN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(=O)O1)NC(=O)C2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



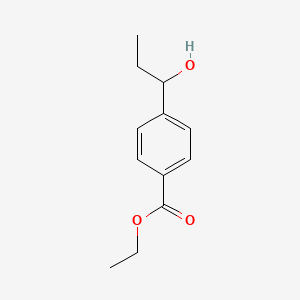
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)


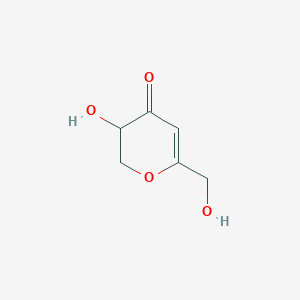
![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)
![Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)

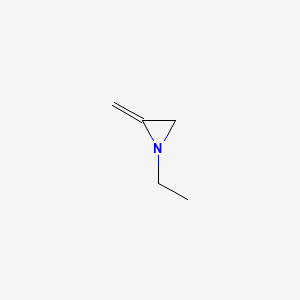

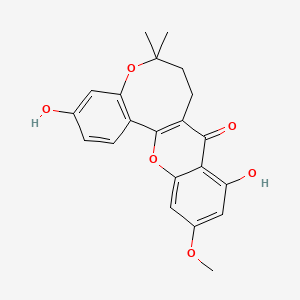
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B13805564.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-](/img/structure/B13805567.png)
